molecular formula C12H15N5O2 B2861015 3-(6-(Pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid CAS No. 913527-48-7

3-(6-(Pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid

Cat. No.: B2861015
CAS No.: 913527-48-7
M. Wt: 261.285
InChI Key: KFTAQIDMLOIRLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(6-(Pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid is a triazolopyridazine derivative characterized by a pyrrolidine ring at the 6-position and a propanoic acid moiety at the 3-position of the heterocyclic core.

Properties

IUPAC Name

3-(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O2/c18-12(19)6-5-10-14-13-9-3-4-11(15-17(9)10)16-7-1-2-8-16/h3-4H,1-2,5-8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFTAQIDMLOIRLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NN3C(=NN=C3CCC(=O)O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazine-Mediated Cyclization

The foundational method involves cyclization of 3-hydrazino-6-substituted pyridazines with carbonyl derivatives. For this compound, the synthesis proceeds as follows:

Step 1: Preparation of 6-Pyrrolidin-1-yl-Pyridazine-3-hydrazine

  • Starting Material : 3,6-Dichloropyridazine undergoes nucleophilic aromatic substitution with pyrrolidine in dimethylformamide (DMF) at 90°C for 18 hours, yielding 6-pyrrolidin-1-yl-3-chloropyridazine (82% yield).
  • Hydrazination : Treatment with hydrazine hydrate (5 eq) in ethanol under reflux for 8 hours replaces the 3-chloro group with hydrazine (76% yield).

Step 2: Triazole Ring Formation
The hydrazine intermediate reacts with propiolic acid derivatives under cyclodehydration conditions:

Reagent Solvent Temperature Time Yield
Propioloyl chloride POCl₃ 110°C 4 h 68%
Ethyl propiolate Toluene 120°C 6 h 54%

Propioloyl chloride in phosphorus oxychloride (POCl₃) proves most effective, facilitating cyclization via ultrasonic irradiation to enhance reaction homogeneity. The product, 3-(propioloyl)-6-pyrrolidin-1-yl-triazolo[4,3-b]pyridazine, undergoes hydrolysis using 6M HCl to yield the target propanoic acid (89% purity by HPLC).

Alternative Pathways and Optimization Studies

Microwave-Assisted Cyclization

Recent advances employ microwave irradiation to accelerate triazole formation:

  • Conditions : 150 W, 140°C, 20 minutes
  • Yield Improvement : 78% vs. 68% (conventional heating)
  • Side Products : Reduced formation of N-oxide byproducts (<5%)

Green Chemistry Approaches

Solvent-free mechanochemical grinding using a planetary ball mill demonstrates promise:

  • Reagents : 6-Pyrrolidin-1-yl-pyridazine-3-hydrazine + propiolic acid
  • Additive : SiO₂ (catalytic)
  • Yield : 61% with 92% atom economy

Critical Analysis of Reaction Mechanisms

Cyclization Stereoelectronics

Density functional theory (DFT) calculations reveal that the hydrazine nitrogen attacks the electrophilic carbonyl carbon of propioloyl chloride, forming a tetrahedral intermediate. Subsequent dehydration proceeds via a six-membered transition state, with POCl₃ acting as both solvent and dehydrating agent.

Pyrrolidine Substitution Kinetics

Kinetic studies of the nucleophilic aromatic substitution (SNAr) step show second-order dependence:

$$
\text{Rate} = k[\text{3,6-Dichloropyridazine}][\text{Pyrrolidine}]
$$

Activation energy ($$E_a$$) calculations (45.2 kJ/mol) confirm the feasibility of thermal activation without metal catalysts.

Characterization and Analytical Data

Spectroscopic Confirmation

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 1.85–1.92 (m, 4H, pyrrolidine CH₂)
  • δ 2.74 (t, $$J = 7.2$$ Hz, 2H, CH₂COOH)
  • δ 3.45–3.52 (m, 4H, pyrrolidine NCH₂)
  • δ 7.89 (d, $$J = 5.6$$ Hz, 1H, pyridazine H-5)
  • δ 8.41 (d, $$J = 5.6$$ Hz, 1H, pyridazine H-4)

IR (KBr) : 1705 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (triazole ring).

Chromatographic Purity

HPLC Conditions :

  • Column: C18, 5 μm, 4.6 × 250 mm
  • Mobile Phase: 0.1% TFA in H₂O/MeCN (70:30)
  • Retention Time: 9.8 min
  • Purity: 98.7%

Industrial-Scale Production Considerations

Continuous Flow Synthesis

A three-stage continuous flow system achieves 2.1 kg/day output:

  • SNAr Reactor : Tubular reactor at 100°C, 10 bar
  • Hydrazination Module : Packed-bed reactor with immobilized hydrazine
  • Cyclization Unit : Microreactor with in-line IR monitoring

Cost Analysis

Step Cost Contribution
Raw Materials 58%
Energy Consumption 22%
Purification 15%
Waste Disposal 5%

Implementation of solvent recycling reduces raw material costs by 34%.

Chemical Reactions Analysis

Types of Reactions

3-(6-(Pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 3-(6-(Pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations:

  • Pyrrolidine vs.
  • Methoxy vs. Pyrazole : Methoxy groups are metabolically resistant but reduce polarity, whereas pyrazole substituents add steric bulk, possibly affecting target engagement .

Modifications at the 3-Position

The 3-position is often functionalized to optimize pharmacokinetics. A comparison of derivatives:

Compound 3-Position Substituent Biological Relevance References
This compound Propanoic acid Carboxylic acid enhances solubility; may act as a hydrogen bond donor in target binding
N-propyl-3-[6-(pyrrolidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide Propanamide Amide formation reduces acidity; improves membrane permeability
6-{(S)-1-[6-(1-Methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-ethyl}-quinoline Ethyl-quinoline Bulky lipophilic group optimizes kinase inhibition (e.g., c-Met)
3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine derivatives Trifluoromethyl Electron-withdrawing group enhances metabolic stability and target affinity

Key Observations:

  • Propanoic Acid vs. Amide: The carboxylic acid in the target compound increases solubility but may limit blood-brain barrier penetration, whereas amides (e.g., propanamide derivatives) balance lipophilicity and bioavailability .
  • Trifluoromethyl Groups : These substituents are prevalent in kinase inhibitors due to their ability to enhance binding affinity and resist oxidative metabolism .

Biological Activity

3-(6-(Pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C₁₂H₁₅N₅O₂
  • Molecular Weight : 261.29 g/mol
  • IUPAC Name : this compound

The compound exhibits its biological activity primarily through interactions with various molecular targets, including enzymes and receptors involved in critical signaling pathways. Notably, it has shown potential as an inhibitor of c-Met kinase, which plays a significant role in cancer cell proliferation and survival.

Inhibition of c-Met Kinase

Research indicates that derivatives of triazolo-pyridazine compounds can effectively inhibit c-Met kinase activity. For instance, a related compound demonstrated an IC₅₀ value of 0.090 μM against c-Met kinase, comparable to the known inhibitor Foretinib (IC₅₀ = 0.019 μM) . This inhibition is crucial for developing targeted cancer therapies.

Biological Activity Overview

The biological activities of this compound include:

  • Antitumor Activity : The compound has shown significant cytotoxic effects against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). For example, the derivative exhibited IC₅₀ values of 1.06 ± 0.16 μM for A549 cells and 1.23 ± 0.18 μM for MCF-7 cells .
  • Induction of Apoptosis : Flow cytometry assays revealed that the compound could induce apoptosis in A549 cells in a dose-dependent manner, with total apoptosis rates increasing significantly at higher concentrations .

Comparative Biological Activity Table

Compound NameStructural FeaturesBiological ActivityIC₅₀ (μM)
This compoundContains pyrrolidine and triazole moietiesAntitumor (A549, MCF-7)1.06 - 2.73
ForetinibKnown c-Met inhibitorAntitumor0.019
Other triazolo derivativesVarious substitutionsAnticancer and antimicrobialVaries

Study on Cytotoxicity and Mechanism

In a study evaluating the cytotoxic effects of triazolo-pyridazine derivatives on cancer cell lines, the most promising compound exhibited significant cytotoxicity across multiple lines with specific focus on its mechanism involving c-Met inhibition . This research highlights the potential for these compounds in developing new cancer therapies.

Apoptosis Induction Study

Another study confirmed that the compound could effectively induce late apoptosis in A549 cells. The results indicated a marked increase in apoptotic cells at concentrations of 7.50 μM and above . This finding is crucial for understanding how these compounds can be leveraged in cancer treatment protocols.

Q & A

Q. What are the key steps and critical considerations in synthesizing 3-(6-(Pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid?

The synthesis involves:

  • Ring formation : Cyclocondensation of hydrazine derivatives with pyridazine precursors to construct the triazolopyridazine core.
  • Substitution reactions : Introduction of pyrrolidine at the 6-position via nucleophilic aromatic substitution (e.g., using piperidine analogs under reflux in DMF at 105°C) .
  • Propanoic acid addition : Alkylation or coupling reactions to append the propanoic acid moiety, often requiring anhydrous conditions and catalysts like carbonyldiimidazole (CDI) .
  • Purification : Column chromatography or recrystallization from solvents like DMF/i-propanol mixtures, monitored by HPLC and NMR for purity (>95%) .

Q. Key Considerations :

  • Temperature control (e.g., 100°C for CDI-mediated coupling) to avoid side reactions.
  • Solvent selection (e.g., DMF for solubility, dichloromethane for BBr3-mediated demethylation) .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • NMR spectroscopy : 1H/13C NMR to verify substituent positions (e.g., pyrrolidine protons at δ 1.8–2.1 ppm, propanoic acid carbonyl at ~170 ppm) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula (C14H17N5O2) and rule out impurities .
  • HPLC : Retention time consistency and peak symmetry (>98% purity threshold) .
  • X-ray crystallography (if crystals form): Definitive confirmation of stereochemistry and bond angles .

Q. What computational tools predict the pharmacokinetic properties of this compound?

  • ADMET prediction : Tools like SwissADME or ADMETlab2.0 assess solubility (LogP ~2.5), permeability (Caco-2 model), and cytochrome P450 interactions .
  • Molecular docking : AutoDock Vina or Schrödinger Suite to simulate binding to kinase targets (e.g., EGFR, VEGFR2) .
  • Quantum chemical calculations : For reaction path optimization (e.g., ICReDD’s workflow combining DFT and experimental validation) .

Advanced Research Questions

Q. What methodologies are employed to assess its kinase inhibitory activity and resolve contradictory IC50 values?

  • In vitro kinase assays :
    • Use recombinant kinases (e.g., EGFR, ABL1) with ATP-competitive assays (e.g., ADP-Glo™).
    • Dose-response curves (0.1–100 µM) to calculate IC50. Controls: Staurosporine (positive), DMSO (negative) .
  • Contradiction resolution :
    • Assay variability : Standardize ATP concentrations (e.g., 10 µM vs. 100 µM) and buffer conditions (pH 7.4 vs. 8.0).
    • Structural analogs : Compare with triazolopyridazines bearing morpholine or piperidine (e.g., 3-(6-Morpholino-...propanoic acid) to identify substituent effects .
    • Orthogonal validation : Use SPR (surface plasmon resonance) to measure binding kinetics (ka/kd) .

Q. How to design structure-activity relationship (SAR) studies for optimizing target affinity?

  • Core modifications :
    • Replace pyrrolidine with piperidine or morpholine to modulate solubility and steric hindrance .
    • Vary propanoic acid chain length (e.g., ethanoic vs. butanoic) to alter hydrogen bonding.
  • Functional assays :
    • Cellular assays : Proliferation inhibition in cancer lines (e.g., HCT-116, IC50 vs. wild-type vs. kinase-mutant cells).
    • Selectivity profiling : Kinase panel screening (e.g., 100+ kinases at 1 µM) to identify off-target effects .
  • Data analysis :
    • 3D-QSAR models (e.g., CoMFA) to correlate substituent electronegativity with activity .

Q. How can contradictory data on metabolic stability be addressed?

  • In vitro metabolism :
    • Microsomal stability assays : Incubate with human liver microsomes (HLM) + NADPH, monitor parent compound depletion (t1/2).
    • CYP inhibition : Fluorescent probes (e.g., CYP3A4) to identify enzyme interactions .
  • In silico tools :
    • MetaSite predicts metabolic hotspots (e.g., oxidation at pyrrolidine N or pyridazine C-H) .
  • Structural tweaks : Introduce deuterium at labile positions or fluorinated groups to block metabolism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.